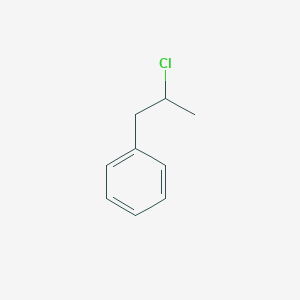
(2-Chloropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloropropyl)benzene is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C9H11Cl
- Molecular Weight : Approximately 154.637 g/mol
- Structure : The compound consists of a benzene ring substituted with a chloropropyl group at the second position, which imparts both aromatic and aliphatic characteristics to the molecule.
Synthesis of Pharmaceuticals and Agrochemicals
(2-Chloropropyl)benzene serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity patterns that are advantageous in synthetic pathways.
- Pharmaceuticals : It is utilized in the synthesis of compounds that exhibit therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
- Agrochemicals : The compound is involved in the production of herbicides and pesticides, contributing to agricultural productivity.
Solvent Properties
Due to its solvent capabilities, this compound is used in various chemical reactions where solubility of reactants is crucial. Its solvent properties facilitate:
- Dissolution of Organic Compounds : It effectively dissolves a range of organic substances, making it useful in laboratory settings for reactions requiring homogeneous mixtures.
- Extraction Processes : The compound can be employed in extraction techniques to isolate specific compounds from mixtures.
Reactivity Studies
Research involving this compound focuses on its reactivity with nucleophiles and electrophiles. Understanding these interactions provides insights into:
- Mechanisms of Substitution Reactions : Studies reveal how this compound participates in nucleophilic substitution reactions, which are fundamental in organic synthesis.
- Elimination Reactions : Investigations into elimination pathways contribute to knowledge about the formation of alkenes from alkyl halides.
Biological Interactions
The interactions of this compound with biological systems are under investigation to assess potential toxicological effects. Key areas of study include:
- Toxicity Assessments : Research indicates that exposure can lead to irritative effects on skin and respiratory systems. Long-term exposure may result in chronic health issues.
- Environmental Impact Studies : Investigations into its environmental persistence and bioaccumulation potential are critical for understanding its ecological footprint.
Case Studies
| Study Focus | Findings |
|---|---|
| Toxicological Effects | Chronic exposure to this compound has been linked to respiratory issues and skin irritation, necessitating careful handling protocols . |
| Synthesis Pathways | A study demonstrated the efficient use of this compound as an intermediate in synthesizing anti-inflammatory drugs . |
| Environmental Persistence | Research highlighted the compound's volatility and potential for air pollution when used extensively in industrial applications . |
Propiedades
Número CAS |
10304-81-1 |
|---|---|
Fórmula molecular |
C9H11Cl |
Peso molecular |
154.63 g/mol |
Nombre IUPAC |
2-chloropropylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clave InChI |
CKWAHIDVXZGPES-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)Cl |
Key on ui other cas no. |
10304-81-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















